molecular formula C9H11NO2 B1386552 4-((2-Hydroxyethyl)amino)benzaldehyde CAS No. 855525-78-9

4-((2-Hydroxyethyl)amino)benzaldehyde

Cat. No.: B1386552
CAS No.: 855525-78-9
M. Wt: 165.19 g/mol
InChI Key: XHHQRMOQFIWZKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-((2-Hydroxyethyl)amino)benzaldehyde typically involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under the action of a catalyst . The reaction conditions include maintaining an appropriate temperature and using a suitable solvent to facilitate the reaction. The process can be summarized as follows:

    p-fluorobenzaldehyde or p-chlorobenzaldehyde and diethanolamine.

    Catalyst: A suitable catalyst to promote the reaction.

    Solvent: An appropriate solvent to dissolve the reactants and facilitate the reaction.

    Temperature: The reaction is carried out at a controlled temperature to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced equipment to control reaction conditions and ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((2-Hydroxyethyl)amino)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can undergo substitution reactions where the amino or aldehyde groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-((2-Hydroxyethyl)amino)benzaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-Hydroxyethyl)amino)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical and chemical reactions. These interactions are crucial for its role as an analytical reagent and in drug development.

Comparison with Similar Compounds

4-((2-Hydroxyethyl)amino)benzaldehyde can be compared with other similar compounds, such as:

    4-(Bis(2-hydroxyethyl)amino)benzaldehyde: Similar in structure but with different substituents on the benzaldehyde ring.

    4-(Dimethylamino)benzaldehyde: Contains dimethylamino groups instead of hydroxyethylamino groups.

    4-(Methoxy)benzaldehyde: Contains a methoxy group instead of an amino group.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.

Properties

IUPAC Name

4-(2-hydroxyethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-6-5-10-9-3-1-8(7-12)2-4-9/h1-4,7,10-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHQRMOQFIWZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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